Methyl 3-bromo-5-(2-bromoacetyl)benzoate

Catalog No.
S15936936
CAS No.
M.F
C10H8Br2O3
M. Wt
335.98 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 3-bromo-5-(2-bromoacetyl)benzoate

Product Name

Methyl 3-bromo-5-(2-bromoacetyl)benzoate

IUPAC Name

methyl 3-bromo-5-(2-bromoacetyl)benzoate

Molecular Formula

C10H8Br2O3

Molecular Weight

335.98 g/mol

InChI

InChI=1S/C10H8Br2O3/c1-15-10(14)7-2-6(9(13)5-11)3-8(12)4-7/h2-4H,5H2,1H3

InChI Key

YECRQDRXBUFAIX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C(=O)CBr)Br

Methyl 3-bromo-5-(2-bromoacetyl)benzoate is an organic compound characterized by its unique molecular structure, which includes a benzoate moiety with bromo and bromoacetyl substituents. Its molecular formula is C12H10Br2O3C_{12}H_{10}Br_2O_3, and it features significant functional groups that contribute to its chemical reactivity and potential biological activity. The compound's structure allows for various chemical transformations, making it a valuable intermediate in organic synthesis.

  • Nucleophilic Substitution: The bromoacetyl group can be replaced by various nucleophiles, leading to different substituted products.
  • Hydrolysis: Under acidic or basic conditions, the ester bond can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
  • Reduction: The bromo groups may be reduced to form alcohols or other derivatives.
  • Oxidation: The compound can undergo oxidation reactions, particularly affecting the bromo groups and potentially leading to the formation of carbonyl compounds.

Research indicates that methyl 3-bromo-5-(2-bromoacetyl)benzoate exhibits notable biological activity. It has been studied for its potential as an enzyme inhibitor and its interactions with various biological targets. The presence of bromoacetyl groups suggests it may interact with thiol-containing proteins, which could lead to inhibition of specific enzymatic pathways. This property makes it a candidate for further investigation in medicinal chemistry.

The synthesis of methyl 3-bromo-5-(2-bromoacetyl)benzoate typically involves multiple steps:

  • Starting Material: The synthesis begins with methyl 3-hydroxy-5-(2-bromoacetyl)benzoate.
  • Bromination: The hydroxyl group is brominated using bromine or a brominating agent under acidic conditions.
  • Acetylation: The resultant compound is then treated with acetic anhydride or acetyl chloride to introduce the bromoacetyl group.
  • Purification: The final product is purified through recrystallization or chromatography techniques.

Methyl 3-bromo-5-(2-bromoacetyl)benzoate finds applications in various fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in pharmaceutical chemistry.
  • Biological Research: Due to its biological activity, it is used in studies focused on enzyme inhibition and protein interactions.
  • Material Science: It may also have applications in developing specialty chemicals and materials.

Studies on methyl 3-bromo-5-(2-bromoacetyl)benzoate have highlighted its interactions with biological molecules. Its ability to inhibit certain enzymes suggests a mechanism involving the modification of active sites through covalent bonding with nucleophilic residues, particularly cysteine. This interaction can lead to altered biochemical pathways, making it a subject of interest for drug development.

Several compounds share structural similarities with methyl 3-bromo-5-(2-bromoacetyl)benzoate. Here are some notable examples:

Compound NameMolecular FormulaKey Differences
Methyl 3-bromoacetateC5H7BrO2C_5H_7BrO_2Lacks the bromoacetyl group, less reactive
Methyl 4-bromo-2-(bromoacetyl)benzoateC12H10Br2O3C_{12}H_{10}Br_2O_3Different position of bromo groups, altering reactivity
Methyl 5-(bromomethyl)benzoateC9H9BrO2C_{9}H_{9}BrO_2Contains a bromomethyl instead of bromoacetyl
Methyl 4-(bromophenyl)acetateC9H9BrO2C_{9}H_{9}BrO_2Lacks the benzoate structure, affecting properties

Uniqueness

Methyl 3-bromo-5-(2-bromoacetyl)benzoate is unique due to the combination of both bromo and bromoacetyl groups on the aromatic ring, which enhances its reactivity compared to similar compounds. This structural configuration allows for diverse synthetic applications and biological interactions that are not readily achievable with other derivatives lacking these substituents.

XLogP3

2.9

Hydrogen Bond Acceptor Count

3

Exact Mass

335.88197 g/mol

Monoisotopic Mass

333.88402 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-15-2024

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